1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole
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Overview
Description
Scientific Research Applications
Stereoselective Synthesis
1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole and related compounds have been utilized in stereoselective syntheses. For instance, trans-2,3-disubstituted 2,3-dihydropyrroles can be synthesized using a method involving N-sulfonyl-1,2,3-triazoles prepared from terminal alkynes, which generate α-imino rhodium carbene complexes. These complexes, when reacted with α,β-unsaturated aldehydes, produce the desired dihydropyrroles (Miura et al., 2013).
Divergent Synthesis of Nitrogen Heterocycles
This compound is also significant in the divergent synthesis of nitrogen heterocycles. A study reported the first rhodium(II)-catalyzed aza-[4+3] cycloadditions of 1-sulfonyl 1,2,3-triazoles with 1,3-dienes, enabling the efficient synthesis of highly functionalized 2,5-dihydroazepines from readily available precursors. In some cases, the reaction path diverted to formal aza-[3+2] cycloadditions, leading to 2,3-dihydropyrroles (Shang et al., 2014).
Structural and Conformation Studies
The compound's structure and molecular conformation have been explored, especially in the context of potential medicinal applications. For example, the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound related to this compound, have been investigated through X-ray analysis and molecular orbital methods. This study provided insights into the compound's crystal structure and conformational behavior, which are crucial for understanding its potential biological applications (Banerjee et al., 2002).
Synthesis of 3-pyrrolin-2-ones
Another application in synthetic chemistry involves the use of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole for the 3 + 2 cycloaddition with ketene silyl acetal. This process offers a novel synthesis method for 3-pyrrolin-2-one, a biologically interesting compound, showcasing broad substrate scope (Ran et al., 2014).
Synthesis of Insecticidal Compounds
This compound derivatives with sulfur moieties like sulfanyl, sulfinyl, and sulfonyl groups have shown significant insecticidal potency against certain pests. These compounds' structure-activity relationships indicate that certain substitutions at specific positions tend to enhance their systemic insecticidal activity (Ito et al., 2003).
Safety and Hazards
The safety information available indicates that 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole may pose certain hazards. The compound has been assigned the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,5-dihydropyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPHBBKGTWCFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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